molecular formula C13H24N2 B7973902 3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane

3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B7973902
M. Wt: 208.34 g/mol
InChI Key: CTMRLVAOXBORFK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound that features a unique structure with a cyclohexyl group attached to a diazabicyclo nonane framework. This compound is of significant interest in the field of organic chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane can be achieved through a [3+2] cycloaddition reaction. This involves the reaction of azomethine ylides with alkenes, followed by reduction and lactamization. For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for the diastereoselective synthesis of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and one-pot synthesis are often employed to enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions, particularly involving the nitro or azide groups, are common in the synthesis process.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Zinc dust and acetic acid are often used for reduction reactions.

    Bases: Triethylamine is commonly used in cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro or azide intermediates leads to the formation of amines, which can further undergo lactamization to form the desired bicyclic structure .

Scientific Research Applications

3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane and its derivatives involves interaction with specific molecular targets and pathways. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors, inhibiting their activity and thereby modulating sleep-wake cycles and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis.

Properties

IUPAC Name

3-cyclohexyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-4-13(5-3-1)15-9-8-11-6-7-12(10-15)14-11/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMRLVAOXBORFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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